molecular formula C11H13NO4 B14374710 1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid CAS No. 90014-12-3

1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid

Cat. No.: B14374710
CAS No.: 90014-12-3
M. Wt: 223.22 g/mol
InChI Key: VMFBASVVKGCXRH-UHFFFAOYSA-N
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Description

1-Cyanobicyclo[222]octane-2,3-dicarboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both nitrile and carboxylic acid functional groups

Preparation Methods

The synthesis of 1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the bicyclic core, followed by the introduction of the nitrile and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes .

Comparison with Similar Compounds

1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of rigidity, functional groups, and potential for diverse applications across various fields of research.

Properties

CAS No.

90014-12-3

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1-cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid

InChI

InChI=1S/C11H13NO4/c12-5-11-3-1-6(2-4-11)7(9(13)14)8(11)10(15)16/h6-8H,1-4H2,(H,13,14)(H,15,16)

InChI Key

VMFBASVVKGCXRH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(C2C(=O)O)C(=O)O)C#N

Origin of Product

United States

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